Ethyl 3-(acetoxy)crotonate
CAS No.: 29214-62-8
VCID: VC21334826
Molecular Formula: C8H12O4
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.

Description |
Ethyl 3-(acetoxy)crotonate is an organic compound that belongs to the class of esters, specifically a derivative of crotonic acid. It is characterized by the presence of both an ethyl ester group and an acetoxy group, which contribute to its versatility in chemical reactions. This compound has gained significant attention in organic synthesis due to its unique structural properties and reactivity. Synthesis of Ethyl 3-(acetoxy)crotonateThe synthesis of ethyl 3-(acetoxy)crotonate can be achieved through several methods, primarily involving the reaction of crotonic acid derivatives with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. A common laboratory approach includes nucleophilic acyl substitution, where the hydroxyl group of crotonic acid is replaced by the acetoxy group. The reaction conditions, such as temperature and solvent, must be optimized to achieve high yields and purity of the product. Chemical ReactivityEthyl 3-(acetoxy)crotonate participates in various chemical reactions typical for esters and unsaturated compounds. Its reactivity can be attributed to both the electrophilic nature of the carbonyl carbon and the presence of the double bond in the crotonate structure. This makes it a useful intermediate in organic synthesis. Mechanism of ActionThe mechanism of action for ethyl 3-(acetoxy)crotonate primarily involves its ability to participate in nucleophilic addition reactions. When subjected to conditions that favor nucleophilic attack (e.g., presence of strong nucleophiles), the acetoxy group can be easily displaced, allowing for various substitution reactions that can lead to new compounds with distinct properties. ApplicationsEthyl 3-(acetoxy)crotonate serves as a valuable building block for the synthesis of complex organic molecules. Its applications include:
Research FindingsStudies on ethyl 3-(acetoxy)crotonate focus on its reactivity with nucleophiles and electrophiles. The acetoxy group is particularly notable for being easily displaced, allowing for various substitution reactions. Additionally, hydrolysis releases crotonic acid, which may further engage in biochemical pathways relevant to medicinal chemistry. Comparison with Similar Compounds
Ethyl 3-(acetoxy)crotonate stands out due to the combination of both an acetoxy group and an ethyl ester group, enabling it to participate in a broader range of chemical transformations. Suppliers and AvailabilityEthyl 3-(acetoxy)crotonate can be sourced from reputable chemical suppliers such as Alfa Chemistry, which provides detailed specifications and documentation for this compound, indicating its relevance in scientific research and applications. |
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CAS No. | 29214-62-8 | ||||||||||||
Product Name | Ethyl 3-(acetoxy)crotonate | ||||||||||||
Molecular Formula | C8H12O4 | ||||||||||||
Molecular Weight | 172.18 g/mol | ||||||||||||
IUPAC Name | ethyl 3-acetyloxybut-2-enoate | ||||||||||||
Standard InChI | InChI=1S/C8H12O4/c1-4-11-8(10)5-6(2)12-7(3)9/h5H,4H2,1-3H3 | ||||||||||||
Standard InChIKey | VSCUAMOPAHJJTA-UHFFFAOYSA-N | ||||||||||||
Isomeric SMILES | CCOC(=O)/C=C(\C)/OC(=O)C | ||||||||||||
SMILES | CCOC(=O)C=C(C)OC(=O)C | ||||||||||||
Canonical SMILES | CCOC(=O)C=C(C)OC(=O)C | ||||||||||||
Synonyms | Ethyl 3-acetoxy-2-butenoate | ||||||||||||
PubChem Compound | 99039 | ||||||||||||
Last Modified | Apr 15 2024 |
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